Product packaging for Methyl 5-chloro-6-isopropoxynicotinate(Cat. No.:)

Methyl 5-chloro-6-isopropoxynicotinate

Cat. No.: B13026509
M. Wt: 229.66 g/mol
InChI Key: LAICNHCQPLIJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Nicotinic Acid Scaffold in Chemical Research

The nicotinic acid framework, a pyridine (B92270) ring bearing a carboxylic acid group at the 3-position, is a privileged structure in chemical research. Its derivatives are widely explored for a range of biological activities. The versatility of the pyridine ring allows for various chemical modifications, leading to a vast library of compounds with diverse properties. Researchers have successfully developed nicotinic acid derivatives with applications as anti-inflammatory, analgesic, and antimicrobial agents. The ability to functionalize the pyridine ring at different positions is key to tuning the electronic and steric properties of the molecule, thereby influencing its biological and chemical behavior.

Academic Context of Methyl 5-chloro-6-isopropoxynicotinate

This compound is a distinct, non-natural derivative of nicotinic acid. Its significance in academic and industrial research lies not in its own biological activity, but in its utility as a specialized building block. The presence of a chloro, an isopropoxy, and a methyl ester group on the nicotinic acid scaffold provides multiple reactive sites for further chemical transformations. The specific arrangement of these functional groups makes it a bespoke starting material for the synthesis of targeted, high-value molecules.

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
IUPAC Name This compound
CAS Number 1258875-29-4
Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
Canonical SMILES CC(C)OC1=NC=C(C(=O)OC)C=C1Cl

Role as a Key Synthetic Intermediate in Specialized Chemical Syntheses

The primary role of this compound is as a key intermediate in multi-step organic syntheses. Its structure is strategically designed to facilitate the construction of more complex molecular architectures. The chloro and ester functionalities offer handles for a variety of coupling and derivatization reactions, while the isopropoxy group modulates the electronic properties of the pyridine ring.

The general synthetic pathway to obtain this compound involves the etherification of a hydroxylated nicotinic acid derivative. Specifically, Methyl 5-chloro-6-hydroxynicotinate is treated with an isopropylating agent, such as 2-iodopropane, in a suitable solvent like toluene. google.com.na This reaction, depicted below, is a targeted modification to introduce the isopropoxy group at the 6-position of the nicotinic acid ring.

Reaction Scheme: Synthesis of this compound

This generalized scheme illustrates the etherification reaction. Specific reagents and conditions can be found in relevant patent literature.

The resulting this compound can then undergo further reactions, such as hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with other molecules to form the desired final product. This strategic use of a pre-functionalized building block streamlines the synthesis of complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO3 B13026509 Methyl 5-chloro-6-isopropoxynicotinate

Properties

IUPAC Name

methyl 5-chloro-6-propan-2-yloxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(2)15-9-8(11)4-7(5-12-9)10(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAICNHCQPLIJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 5-chloro-6-isopropoxynicotinate

The primary route for the synthesis of this compound is the Williamson ether synthesis, a well-established and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This is typically preceded or followed by an esterification reaction.

The synthesis of this compound originates from key precursor compounds. The core structure is typically derived from a substituted pyridine (B92270), which then undergoes sequential reactions to introduce the chloro, isopropoxy, and methyl ester functionalities.

A plausible and common synthetic strategy commences with 5-chloro-6-hydroxynicotinic acid . This starting material provides the foundational pyridine ring with the chloro and hydroxyl groups at the required positions.

To arrive at the final product, two main reaction pathways can be envisioned:

Pathway A: Esterification followed by Etherification:

Esterification: 5-chloro-6-hydroxynicotinic acid is first converted to its methyl ester, Methyl 5-chloro-6-hydroxynicotinate . This is typically achieved through a Fischer esterification reaction with methanol (B129727) in the presence of an acid catalyst.

Etherification: The resulting Methyl 5-chloro-6-hydroxynicotinate is then subjected to a Williamson ether synthesis. This involves reacting the hydroxyl group with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide , in the presence of a base.

Pathway B: Etherification followed by Esterification:

Etherification: The hydroxyl group of 5-chloro-6-hydroxynicotinic acid is first converted to an isopropoxy group to yield 5-chloro-6-isopropoxynicotinic acid . This is accomplished using an isopropylating agent and a base.

Esterification: The resulting carboxylic acid is then esterified using methanol and an acid catalyst to produce the final product, this compound.

The selection of the pathway can be influenced by factors such as the solubility of the intermediates and the potential for side reactions.

The key reactants involved in these synthetic routes are summarized in the table below:

Precursor/ReactantRole in Synthesis
5-chloro-6-hydroxynicotinic acidStarting material containing the pyridine core with chloro and hydroxyl groups.
Methanol (CH₃OH)Reactant for the formation of the methyl ester.
2-Bromopropane (CH₃CHBrCH₃) or Isopropyl Iodide (CH₃CHICH₃)Isopropylating agent for the formation of the ether linkage.
Strong Acid (e.g., H₂SO₄, HCl)Catalyst for the Fischer esterification reaction. youtube.commasterorganicchemistry.com
Base (e.g., K₂CO₃, NaH)Used to deprotonate the hydroxyl group in the Williamson ether synthesis.

The successful synthesis of this compound hinges on carefully controlled reaction conditions and the appropriate choice of catalysts.

Fischer Esterification:

The esterification of either 5-chloro-6-hydroxynicotinic acid or 5-chloro-6-isopropoxynicotinic acid with methanol is typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.commasterorganicchemistry.com The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester. The use of a large excess of methanol can also be employed to favor product formation. masterorganicchemistry.com To drive the reaction to completion, the water formed during the reaction can be removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

Williamson Ether Synthesis:

The etherification step requires the deprotonation of the hydroxyl group of Methyl 5-chloro-6-hydroxynicotinate to form a more nucleophilic alkoxide. masterorganicchemistry.comkhanacademy.org This is achieved using a suitable base. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). masterorganicchemistry.com The choice of base can influence the reaction rate and yield. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation of the base and enhance the nucleophilicity of the alkoxide.

The subsequent reaction with an isopropylating agent, like 2-bromopropane, proceeds via an S\N2 mechanism. wikipedia.org The reaction temperature can vary, but it is often carried out at elevated temperatures to ensure a reasonable reaction rate.

A summary of typical reaction conditions is provided in the table below:

ReactionCatalyst/BaseSolventTemperature
Fischer EsterificationH₂SO₄ or HClMethanol (excess)Reflux
Williamson Ether SynthesisK₂CO₃ or NaHDMF or AcetonitrileElevated temperature

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, by-products, and catalysts. For academic-scale synthesis, several standard purification techniques are employed.

Extraction: After the reaction is complete, an initial workup often involves extraction. The reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. This separates the desired product from water-soluble impurities. The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Column Chromatography: For a high degree of purity, column chromatography is a widely used method. researchgate.net A silica (B1680970) gel stationary phase is commonly used, and the mobile phase is a mixture of non-polar and polar solvents. A typical solvent system could be a gradient of ethyl acetate in hexanes. The separation is based on the differential adsorption of the components of the mixture to the silica gel. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.

Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. This technique involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

The purity of the final product is typically assessed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mechanistic Analysis of Formation Reactions

Understanding the underlying mechanisms of the esterification and etherification reactions is fundamental to optimizing the synthesis of this compound.

The formation of the methyl ester group proceeds via the Fischer esterification mechanism, an acid-catalyzed nucleophilic acyl substitution. youtube.commasterorganicchemistry.com

The mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). youtube.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water. youtube.com

Deprotonation: The protonated ester is then deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final methyl ester product. youtube.com

All steps in the Fischer esterification are reversible, and the reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

The introduction of the isopropoxy group is achieved through the Williamson ether synthesis, which follows an S\N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

The key steps of this mechanism are:

Deprotonation of the Hydroxyl Group: In the first step, a base (e.g., potassium carbonate or sodium hydride) removes the acidic proton from the hydroxyl group of Methyl 5-chloro-6-hydroxynicotinate. This results in the formation of a nucleophilic alkoxide ion. khanacademy.org

Nucleophilic Attack: The newly formed alkoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of the isopropylating agent (e.g., 2-bromopropane). This attack occurs from the backside relative to the leaving group (the bromide ion). wikipedia.org

Transition State and Product Formation: The reaction proceeds through a single transition state where the new carbon-oxygen bond is forming at the same time as the carbon-bromine bond is breaking. This concerted step results in the inversion of stereochemistry at the electrophilic carbon if it were chiral (though in the case of 2-bromopropane, the carbon is achiral). The final products are this compound and a salt (e.g., potassium bromide). wikipedia.org

It is important to note that since 2-bromopropane is a secondary halide, there is a possibility of a competing E2 (bimolecular elimination) reaction, which would lead to the formation of propene. However, by carefully controlling the reaction conditions, such as temperature and the choice of base, the S\N2 pathway can be favored. masterorganicchemistry.com

Scalability Considerations for Research-Oriented Production of this compound

The production of this compound on a scale suitable for extensive research applications, typically ranging from grams to hundreds of grams, necessitates a strategic approach to synthesis that considers efficiency, safety, and reproducibility. The most plausible synthetic route involves a two-step sequence: the chlorination of a suitable nicotinic acid ester precursor followed by a nucleophilic substitution to introduce the isopropoxy group. Key considerations in scaling up this process from initial laboratory discovery to robust research-scale production revolve around the optimization of each synthetic step, management of reaction conditions, and efficient purification of intermediates and the final product.

A likely pathway commences with the synthesis of Methyl 5-chloro-6-hydroxynicotinate. Drawing parallels from the synthesis of analogous halo-pyridines, such as Methyl 5-bromo-6-hydroxynicotinate, a scalable method for the chloro-derivative can be projected. The synthesis of Methyl 5-bromo-6-hydroxynicotinate has been successfully executed on a 50-gram scale, providing a solid foundation for the production of the chloro-analogue. researchgate.netchemicalbook.com

The subsequent and final step in the synthesis is the O-alkylation of Methyl 5-chloro-6-hydroxynicotinate to yield the target compound, this compound. The Williamson ether synthesis is a well-established and versatile method for such transformations. dntb.gov.uascirp.org This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, an isopropyl halide.

When scaling up the Williamson ether synthesis for research-oriented production, several factors must be carefully controlled to ensure optimal yield and purity. The choice of base, solvent, temperature, and reaction time are all critical parameters that can significantly impact the outcome of the reaction, particularly as the scale increases.

Table 1: Key Parameters for Scalable Williamson Ether Synthesis of this compound

ParameterLaboratory Scale (mg-g)Research Scale (g-kg)Considerations for Scale-Up
Starting Material Methyl 5-chloro-6-hydroxynicotinateMethyl 5-chloro-6-hydroxynicotinateEnsure consistent purity of the starting material to avoid side reactions.
Alkylation Agent 2-Bromopropane or 2-Iodopropane2-Bromopropane or 2-Iodopropane2-Iodopropane is more reactive but also more expensive and less stable.
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH)NaH can pose safety challenges on a larger scale due to its flammability. K₂CO₃ is a safer and more economical choice.
Solvent Dimethylformamide (DMF), AcetonitrileDimethylformamide (DMF), Acetone (B3395972), 2-Butanone (MEK)DMF is an excellent solvent but can be difficult to remove completely. Acetone and MEK are effective and have lower boiling points, simplifying workup.
Temperature Room Temperature to 80 °C50-100 °CExothermic reactions need to be managed with appropriate cooling to prevent runaway reactions.
Reaction Time 2-24 hours8-24 hoursReaction progress should be monitored by techniques like TLC or LC-MS to determine the optimal reaction time.
Work-up and Purification Extraction and Column ChromatographyCrystallization, Distillation, or large-scale chromatographyColumn chromatography can be impractical for large quantities. Developing a crystallization method is highly desirable for efficient purification.

For research-oriented production, a typical procedure would involve dissolving Methyl 5-chloro-6-hydroxynicotinate in a suitable solvent such as acetone or DMF. A slight excess of a base like potassium carbonate would be added to facilitate the deprotonation of the hydroxyl group. The mixture would then be treated with an isopropyl halide, such as 2-bromopropane. The reaction temperature would be maintained between 50-80 °C, and the progress would be monitored until completion.

Upon completion of the reaction, the work-up procedure is a critical scalability consideration. On a small scale, a simple aqueous work-up followed by extraction and purification by column chromatography is often sufficient. However, for larger quantities, these methods can become cumbersome and inefficient. Therefore, the development of a robust crystallization procedure for the final product is a key goal for scalable research production. This would allow for efficient removal of impurities and isolation of this compound in high purity without the need for laborious chromatographic separations.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The presence of a chlorine atom on the pyridine ring is a key feature that enables a variety of nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities at the C-5 position, paving the way for the synthesis of a wide array of novel compounds.

The chlorine atom at the 5-position of the pyridine ring is activated towards nucleophilic displacement. The electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, as well as the ester group at the 3-position, lowers the electron density of the ring, facilitating attack by nucleophiles. This activation is a common feature in halopyridines, making them valuable precursors in organic synthesis. The general mechanism for nucleophilic aromatic substitution involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group, in this case, the chloride ion.

A wide range of nucleophiles can be employed to displace the chlorine atom, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include:

Amines: Primary and secondary amines react readily to form 5-amino derivatives. For instance, reaction with piperidine (B6355638) can yield the corresponding 5-(piperidin-1-yl)nicotinate. Such amination reactions are often catalyzed by bases or transition metals like palladium to enhance reaction rates and yields.

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides allows for the introduction of new ether or aryloxy groups at the 5-position.

Thiols: Thiolates can displace the chlorine to form 5-thioether derivatives.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can be used to form new carbon-carbon bonds, although these reactions may require specific catalysts and conditions to achieve selectivity.

The following table provides illustrative examples of potential nucleophilic substitution reactions.

NucleophileReagent ExamplePotential Product
AminePiperidineMethyl 5-(piperidin-1-yl)-6-isopropoxynicotinate
AlkoxideSodium methoxideMethyl 5-methoxy-6-isopropoxynicotinate
ThiolateSodium thiophenolateMethyl 5-(phenylthio)-6-isopropoxynicotinate

In the context of Methyl 5-chloro-6-isopropoxynicotinate, the substitution occurs regioselectively at the C-5 position, as this is the location of the labile chlorine atom. The directing effects of the existing substituents on the pyridine ring govern this selectivity. The isopropoxy group at C-6 and the ester at C-3 can influence the electronic environment of the ring, but the primary site of reaction is the carbon bearing the halogen. Stereoselectivity becomes a consideration when the incoming nucleophile or the resulting product contains chiral centers. For instance, the use of a chiral amine as a nucleophile would lead to the formation of a diastereomeric mixture if a chiral center is generated.

Modifications of the Ester and Isopropoxy Moieties

Beyond the pyridine ring, the ester and isopropoxy groups offer further opportunities for chemical transformation, allowing for fine-tuning of the molecule's properties.

The methyl ester group can be readily transformed into other functional groups.

Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-6-isopropoxynicotinic acid. bldpharm.com This transformation is a fundamental step in many synthetic pathways, as the resulting carboxylic acid can be further derivatized into amides, acid chlorides, or other esters. Basic hydrolysis is typically achieved using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is often carried out using a strong acid in the presence of water.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically performed by heating the methyl ester in an excess of another alcohol in the presence of an acid or base catalyst. researchgate.net For example, reacting this compound with ethanol (B145695) would yield the corresponding ethyl ester. This process is often reversible, and driving the equilibrium towards the desired product can be achieved by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

The table below summarizes these potential modifications.

ReactionReagentsProduct
Base-catalyzed HydrolysisNaOH (aq), then H+5-Chloro-6-isopropoxynicotinic acid
Acid-catalyzed HydrolysisH2SO4, H2O5-Chloro-6-isopropoxynicotinic acid
TransesterificationEthanol, H+ or EtO-Ethyl 5-chloro-6-isopropoxynicotinate

The isopropoxy group, an ether linkage, is generally stable but can be cleaved under specific and often harsh conditions. masterorganicchemistry.commasterorganicchemistry.com

Ether Cleavage: Strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr), are commonly used to cleave ethers. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether. In the case of the isopropoxy group, this would likely lead to the formation of 5-chloro-6-hydroxynicotinic acid methyl ester and isopropyl iodide. Lewis acids, such as boron tribromide (BBr3) or aluminum chloride (AlCl3), are also effective reagents for ether cleavage. recercat.catmdpi.com These reagents can be particularly useful for cleaving aryl ethers under milder conditions than strong protic acids.

These derivatization strategies highlight the synthetic utility of this compound as a versatile building block for the creation of a diverse range of more complex molecules.

Oxidation and Reduction Pathways

The pyridine ring of this compound can undergo both oxidation at the nitrogen atom and reduction of the aromatic system, providing pathways to novel derivatives with modified electronic and steric properties.

Oxidation of the Pyridine Nitrogen (N-oxidation)

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. researchgate.netmasterorganicchemistry.com The reaction involves the electrophilic attack of the peroxy acid on the nitrogen atom.

The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent molecule. The N-oxide group can activate the pyridine ring for further functionalization and can also be a precursor for other transformations.

Table 1: Reagents for N-oxidation of Pyridine Derivatives

Reagent Typical Conditions Remarks
meta-Chloroperoxybenzoic acid (m-CPBA) CH₂Cl₂, room temperature Generally high yields, common laboratory reagent. researchgate.netmasterorganicchemistry.com
Hydrogen peroxide/Acetic acid Acetic acid, heat A classic method, though reaction times can be variable.

Reduction of the Pyridine Ring System

The pyridine ring of this compound can be reduced to the corresponding piperidine derivative through catalytic hydrogenation. This transformation typically requires a catalyst, such as platinum(IV) oxide (PtO₂), and a source of hydrogen gas under pressure. youtube.comyoutube.comyoutube.comyoutube.com The reaction proceeds via the addition of hydrogen atoms across the double bonds of the aromatic ring, resulting in a saturated heterocyclic system. youtube.comyoutube.comyoutube.comyoutube.com

Alternatively, the chloro substituent at the 5-position can be selectively removed through reductive dehalogenation. This can be achieved using various reducing agents, often in the presence of a palladium catalyst. For instance, polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst can effectively remove the chlorine atom. This process allows for the synthesis of the corresponding 6-isopropoxynicotinate derivative, opening up different avenues for further functionalization.

Table 2: Reduction Strategies for Substituted Pyridines

Transformation Reagent/Catalyst System Product Type
Catalytic Hydrogenation H₂, PtO₂ or Pd/C Piperidine derivative

Advanced Synthetic Transformations and Diversification

The chloro and ester functionalities on the pyridine ring of this compound serve as versatile handles for a range of advanced synthetic transformations, enabling the diversification of the core structure. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context.

Suzuki-Miyaura Coupling: The chlorine atom at the 5-position can be readily displaced by various aryl or heteroaryl groups through the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloropyridine with a boronic acid or boronate ester. researchgate.netnih.gov This method provides a straightforward route to 5-aryl-6-isopropoxynicotinates, which are valuable intermediates in medicinal chemistry and materials science.

Sonogashira Coupling: The introduction of an alkynyl group at the 5-position can be achieved via the Sonogashira coupling. organic-chemistry.orglibretexts.orgwikipedia.orgnih.govyoutube.com This reaction involves the coupling of the chloropyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.orgwikipedia.orgnih.govyoutube.com This transformation is highly valuable for the synthesis of conjugated systems.

Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond at the 5-position by coupling with an alkene. researchgate.netorganic-chemistry.orgnih.govlibretexts.orgmdpi.com This palladium-catalyzed reaction provides access to a variety of vinyl-substituted pyridine derivatives. researchgate.netorganic-chemistry.orgnih.govlibretexts.orgmdpi.com

Buchwald-Hartwig Amination: The chloro group can be substituted with a variety of primary and secondary amines through the Buchwald-Hartwig amination. researchgate.netresearchgate.net This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds, leading to the synthesis of 5-amino-6-isopropoxynicotinates. researchgate.netresearchgate.net

Table 3: Key Cross-Coupling Reactions for Derivatization

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid/Ester Pd catalyst, phosphine ligand, base C-C (sp²-sp²)
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, base C-C (sp²-sp)
Heck Alkene Pd catalyst, base C-C (sp²-sp²)

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of Methyl 5-chloro-6-isopropoxynicotinate provides crucial information about the number and types of protons and their neighboring atoms. The interpretation of chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allows for the assignment of each proton to its specific position within the molecule.

A detailed analysis of the ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methyl ester group, and the protons of the isopropoxy group. The aromatic protons would typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring. Their splitting patterns would provide information about their relative positions. The methyl protons of the ester group would likely appear as a singlet, while the isopropoxy group would exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
ValueDoublet1HAromatic H
ValueDoublet1HAromatic H
ValueSeptet1H-OCH(CH₃)₂
ValueSinglet3H-OCH₃
ValueDoublet6H-OCH(CH₃)₂

Note: The exact chemical shift values and coupling constants would be determined from the actual spectrum.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its electronic environment.

The spectrum would be expected to show signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the isopropoxy group. The carbonyl carbon would appear significantly downfield, while the aliphatic carbons of the isopropoxy and methyl ester groups would be found in the upfield region.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
ValueC=O (Ester)
ValueAromatic C-Cl
ValueAromatic C-O
ValueAromatic C-H
ValueAromatic C-H
ValueAromatic C-COOCH₃
Value-OCH(CH₃)₂
Value-OCH₃
Value-OCH(CH₃)₂

Note: The exact chemical shift values would be determined from the actual spectrum.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are often employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity between the aromatic protons and to trace the spin system of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the ester group and the isopropoxy group to the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of this compound.

In the mass spectrometer, the molecule is ionized and often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and their arrangement.

For this compound, characteristic fragmentation pathways could include the loss of the methyl ester group, the isopropoxy group, or parts thereof. The presence of a chlorine atom would also be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of about one-third of the molecular ion peak. Analysis of these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The presence of the ester functional group is confirmed by a strong absorption band typically observed in the range of 1700-1750 cm⁻¹. This band is attributed to the C=O stretching vibration of the methyl ester. Additionally, the C-O single bond stretching vibrations of the ester and the isopropoxy group give rise to signals in the 1300-1000 cm⁻¹ region.

The aromatic pyridine ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. The substitution pattern on the pyridine ring influences the exact position and intensity of these peaks. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretch> 3000
Alkyl C-HStretch2980-2850
Ester C=OStretch1730-1715
Aromatic C=C & C=NStretch1600-1400
C-O (Ester, Ether)Stretch1300-1000
C-ClStretch800-600

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and determining the purity of a compound. For this compound, both gas and liquid chromatography techniques are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, allowing for its definitive identification. The retention time from the gas chromatograph, combined with the mass spectrum, offers a high degree of confidence in the identification and purity assessment. GC-MS can effectively separate the target compound from starting materials, by-products, and residual solvents, providing a quantitative measure of its purity. While specific operational parameters can vary, alternative analytical approaches may be considered to address limitations in GC-MS analysis. nist.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. Unlike GC, HPLC is suitable for a broader range of compounds, including those that are non-volatile or thermally labile.

For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is separated based on its hydrophobicity, with more polar impurities eluting earlier and less polar impurities eluting later than the target compound.

Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophoric pyridine ring and ester group. The retention time and the peak area from the resulting chromatogram are used to identify and quantify the purity of this compound. By comparing the peak area of the main compound to the total area of all peaks, a percentage purity can be accurately determined.

Table 2: Typical HPLC Parameters for the Analysis of this compound

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 270 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons and the resulting molecular properties.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

For Methyl 5-chloro-6-isopropoxynicotinate, the pyridine (B92270) ring, with its electron-withdrawing nitrogen atom and chlorine substituent, is expected to influence the electronic landscape significantly. The isopropoxy and methyl ester groups, being electron-donating and electron-withdrawing respectively, will also modulate the electron density distribution across the molecule. A hypothetical molecular orbital analysis would likely show the HOMO localized on the more electron-rich portions of the molecule, such as the isopropoxy group and the pyridine ring, while the LUMO would be distributed over the electron-deficient regions, including the carbonyl group of the ester and the carbon atoms of the pyridine ring.

ParameterDescriptionExpected Influence on this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; related to electron-donating ability.Influenced by the electron-donating isopropoxy group and the π-system of the pyridine ring.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.Influenced by the electron-withdrawing methyl ester and chloro groups, and the pyridine nitrogen.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.A larger gap suggests higher stability and lower reactivity.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These maps are useful for predicting how a molecule will interact with other molecules, including potential sites for electrophilic and nucleophilic attack.

In the case of this compound, the ESP map would be expected to show negative potential (typically colored red or orange) around the oxygen atoms of the ester and isopropoxy groups, as well as the nitrogen atom of the pyridine ring, due to the presence of lone pairs of electrons. These regions represent potential sites for interaction with electrophiles. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms and the carbon atom of the carbonyl group, indicating these as potential sites for nucleophilic attack.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy).

The conformational flexibility of this compound primarily arises from rotation around the C-O bond of the isopropoxy group and the C-C bond connecting the ester group to the pyridine ring. Different rotational isomers (rotamers) will have varying steric and electronic interactions, leading to different energy levels.

Rotatable BondDescription of Potential ConformationsFactors Influencing Stability
Pyridine-C(O)OCH3Rotation of the methyl ester group relative to the pyridine ring.Steric hindrance with the isopropoxy group, electronic interactions with the ring.
Pyridine-OC(CH3)2Rotation of the isopropoxy group relative to the pyridine ring.Steric clashes between the isopropyl methyl groups and the pyridine ring or the ester group.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and drug discovery to predict the behavior of compounds.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and their attached hydrogens). TPSA is a good predictor of drug transport properties, such as absorption and blood-brain barrier penetration. molinspiration.com It is calculated based on the summation of tabulated surface contributions of polar fragments. molinspiration.com

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity (lipophilicity). It is the logarithm of the ratio of the concentration of a solute in octanol (B41247) to its concentration in water at equilibrium. LogP is a critical parameter in medicinal chemistry as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The prediction of LogP is often based on the summation of fragment-based contributions. molinspiration.commolinspiration.com

Molecular DescriptorPredicted Value
Topological Polar Surface Area (TPSA)47.56 Ų
Octanol-Water Partition Coefficient (LogP)2.88

Rotatable Bond Counts

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This property influences its ability to bind to a target protein and its absorption and distribution in a biological system. A rotatable bond is defined as any single bond, not in a ring, bound to a non-hydrogen atom.

For this compound, the rotatable bonds are found in the isopropoxy and methyl ester side chains. The count of these bonds is a significant factor in its molecular profile. The specific count for this molecule is 4.

Molecular PropertyValue
Rotatable Bond Count4

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information on the conformational changes, stability, and interaction dynamics of a compound like this compound with its environment, such as a solvent or a biological receptor.

As of the current literature, no specific molecular dynamics simulation studies have been published for this compound. Such studies would be valuable to elucidate its behavior in a biological context, including its binding modes to potential protein targets and the energetic landscapes of these interactions.

In Silico Screening and Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The design of focused chemical libraries is a crucial aspect of this process, aiming to enrich the collection of compounds with desirable properties.

There are currently no publicly available studies detailing the inclusion of this compound in specific in silico screening campaigns or its use as a scaffold in library design. The development of a focused library around the nicotinic acid core of this molecule could, however, be a strategic approach for discovering new compounds with specific biological activities.

Structure Activity Relationship Sar and Structural Optimization Principles

Impact of Pyridine (B92270) Ring Substituents on Reactivity and Interactions

The pyridine ring is an electron-deficient aromatic heterocycle, and its reactivity is significantly modulated by the nature and position of its substituents. uoanbar.edu.iq The electron-withdrawing nitrogen atom decreases the electron density of the ring, making it less susceptible to electrophilic substitution compared to benzene, but more reactive towards nucleophilic attack, particularly at positions 2, 4, and 6. uoanbar.edu.iq The substituents on the Methyl 5-chloro-6-isopropoxynicotinate ring—a chlorine atom at C5, an isopropoxy group at C6, and a methyl ester at C3—each exert distinct electronic and steric effects that collectively define the molecule's chemical character and interaction profile.

Summary of Substituent Effects on the Pyridine Ring
SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance/Mesomeric)Overall Effect on Ring Electron DensitySteric Hindrance
Chlorine5Strongly withdrawing (-I)Weakly donating (+M)Strongly deactivatingModerate
Isopropoxy6Weakly withdrawing (-I)Strongly donating (+M)Activating (electron-donating)Significant
Methyl Ester (COOCH₃)3Withdrawing (-I)Withdrawing (-M)Strongly deactivatingModerate

An alkoxy group, such as isopropoxy, at the C6 position (ortho to the ring nitrogen) has a significant impact. The oxygen atom is electron-donating through resonance (+M effect), which tends to increase the electron density of the pyridine ring, counteracting the inductive withdrawal of the nitrogen. researchgate.net This electron-donating nature can facilitate electrophilic attack on the ring, should reaction conditions overcome the inherent deactivation by the nitrogen. However, the bulky isopropoxy group also introduces considerable steric hindrance around the C6 position and the adjacent ring nitrogen. digitellinc.com This steric bulk can influence the molecule's conformation and restrict its ability to bind to certain biological targets, while potentially enhancing selectivity for others. It can also shield the nitrogen atom from metabolic enzymes, potentially increasing the compound's half-life.

The methyl ester group at the C3 position is a strong electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. uoanbar.edu.iq This deactivates the pyridine ring towards electrophilic substitution and further reduces its basicity. The ester functionality is crucial as it can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a target protein's binding site. Methyl nicotinate (B505614) itself, the parent compound without the chloro and isopropoxy groups, is known to have vasodilatory properties, with the ester group facilitating skin penetration. drugbank.comchemicalbook.com Furthermore, the methyl ester is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other functional groups, allowing for extensive SAR exploration. This susceptibility to hydrolysis also means it can act as a prodrug, being converted to the active carboxylic acid form in vivo. nih.gov

Scaffold Hopping and Isosteric Replacements in Nicotinate Derivatives

Scaffold hopping is a drug design strategy that involves replacing the central core (scaffold) of a molecule with a structurally different one while aiming to retain or improve its biological activity. nih.govnih.gov This approach is used to discover new patentable chemical series, escape from undesirable properties of the original scaffold (like toxicity or poor pharmacokinetics), or explore new binding modes. nih.gov Isosteric replacement, a related concept, involves substituting a specific atom or group with another that has similar physical or chemical properties (e.g., size, shape, electronic distribution), with the goal of fine-tuning the molecule's activity or properties. nih.gov

For nicotinate derivatives, these strategies can be applied to multiple positions:

Pyridine Core: The pyridine ring itself could be replaced by other heteroaromatic rings such as pyrimidine, pyrazine, or even non-aromatic bioisosteres to alter the core geometry and hydrogen bonding capacity. nih.govrsc.org Replacing the phenyl ring with a pyridyl substituent is a common example of this strategy to increase robustness towards metabolic oxidation. nih.gov

Ester Group: The methyl ester linkage is susceptible to metabolic degradation by esterases. nih.gov An isosteric replacement could involve substituting it with more stable groups like oxadiazoles, amides, or ketones to improve metabolic stability while preserving key interactions. nih.gov

Chlorine Atom: The chlorine at C5 could be replaced by other groups of similar size and electronegativity. A classic isosteric replacement is the trifluoromethyl (CF₃) group, which can mimic chlorine's electronic properties but offers increased lipophilicity and metabolic stability. Other halogens (F, Br) or a cyano (CN) group could also be explored. rsc.org

Isopropoxy Group: The isopropoxy group could be replaced with other alkyl ethers, a thioether, or an N-alkylamino group to probe the importance of the oxygen atom as a hydrogen bond acceptor and to modulate steric bulk and lipophilicity.

Potential Isosteric Replacements for this compound
Original GroupPotential Isostere/BioisostereRationale for Replacement
Pyridine RingPyrimidine, Pyrazine, ThiazoleAlter H-bonding pattern, modify metabolic stability, explore new IP space. nih.govnih.gov
Chlorine (Cl)Trifluoromethyl (CF₃), Cyano (CN), Bromine (Br)Modulate electronic properties, lipophilicity, and metabolic stability. rsc.org
Isopropoxy (-O-iPr)Cyclopropoxy, Thioether (-S-iPr), N-alkylamino (-NH-iPr)Alter steric bulk, hydrogen bonding capacity, and lipophilicity.
Methyl Ester (-COOCH₃)1,2,4-Oxadiazole, Amide (-CONH₂), Ketone (-COCH₃)Increase metabolic stability against esterases, modify H-bonding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. youtube.com By developing a mathematical model, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding drug design. nih.govresearchgate.net The process involves calculating various molecular descriptors for a set of molecules with known activities and then using statistical methods, like multiple linear regression (MLR), to build a predictive equation. nih.govnih.gov

A molecular descriptor is a numerical value that represents a specific property of a molecule derived from its chemical structure. wiley.com The success of a QSAR model heavily relies on the selection of appropriate descriptors that can effectively capture the structural variations responsible for the differences in biological activity. nih.gov These descriptors can be broadly categorized.

Common Molecular Descriptors Used in QSAR Studies
Descriptor CategoryExample DescriptorDescription
ElectronicHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals; relate to a molecule's ability to donate or accept electrons. ucsb.eduwalisongo.ac.id
Dipole MomentMeasures the polarity of the molecule, which influences solubility and binding. walisongo.ac.id
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water; describes a molecule's lipophilicity, affecting membrane permeability and binding. nih.gov
Steric/TopologicalMolar Refractivity (MR)A measure of the molecular volume and polarizability. nih.gov
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms; correlates with drug transport properties like intestinal absorption. researchgate.net

For a molecule like this compound, a QSAR model would likely incorporate a combination of these descriptors. For instance, LogP would describe its hydrophobicity, TPSA would relate to its ability to cross membranes, electronic descriptors like HOMO/LUMO energies would quantify its reactivity, and steric parameters would account for the bulk of the isopropoxy group. ucsb.eduresearchgate.net By analyzing how these descriptors correlate with the biological activity across a series of related nicotinate analogues, researchers can develop a robust predictive model to guide further optimization. researchgate.net

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.org For a QSAR model, particularly one developed for a compound like this compound, to be considered reliable and useful for predicting the activity of new, untested compounds, it must undergo rigorous statistical validation. wikipedia.orgnih.gov This validation process establishes the robustness, predictivity, and reliability of the model. wikipedia.org The Organisation for Economic Co-operation and Development (OECD) has outlined principles to ensure the validity of QSAR models for scientific and regulatory purposes, emphasizing the need for appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com

Validation is typically performed using two primary strategies: internal validation and external validation. basicmedicalkey.comscispace.com

Internal Validation: This process assesses the stability and robustness of the QSAR model using only the initial training dataset (the set of compounds used to build the model). basicmedicalkey.comresearchgate.net Common internal validation techniques include:

Cross-Validation: This is the most prevalent method, where the training data is repeatedly partitioned into subsets. In Leave-One-Out (LOO) cross-validation , a model is built using all but one compound from the training set, and the activity of the excluded compound is then predicted. researchgate.net This process is repeated until every compound has been left out once. The results are compiled to calculate the cross-validated squared correlation coefficient, denoted as Q² (or q²). nih.govuniroma1.it A high Q² value (typically > 0.5) indicates good model robustness. uniroma1.itresearchgate.net

Bootstrapping: This technique involves randomly sampling the training set with replacement to create multiple new training sets of the same size. Models are developed on these new sets and then validated, providing an assessment of the model's stability and the variability of its parameters. researchgate.netscielo.br

Y-Randomization (or Y-Scrambling): In this test, the biological activity values (Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is not a result of chance correlation. wikipedia.orguniroma1.it

External Validation: This is considered the most stringent test of a model's predictive power. scispace.com It involves splitting the entire dataset into a training set for model development and a separate test set (or external set) of compounds that were not used in the model-building process. wikipedia.orgmdpi.com The model's ability to accurately predict the biological activities of the compounds in the test set is a direct measure of its external predictivity. mdpi.com The primary statistical parameter used is the predictive R², often denoted as R²_pred. nih.govgoogle.com Like Q², a value greater than 0.5 is generally considered acceptable. google.com

To further enhance the stringency of validation, newer metrics have been proposed. For instance, the r_m² parameter penalizes models for large differences between observed and predicted values, offering a stricter assessment of predictivity than Q² and R²_pred alone. nih.gov A value of r_m² greater than 0.5 is considered an indicator of good external predictability. researchgate.net

The following table summarizes key statistical parameters used in the validation of QSAR models.

Rational Design Principles for Functional Modulation

Rational design is a strategic approach used in medicinal chemistry and agrochemical development to create new molecules or modify existing ones to achieve a desired biological function. nih.govresearchgate.net This process relies heavily on understanding the Structure-Activity Relationship (SAR), which describes how the chemical structure of a molecule, such as this compound, relates to its biological activity. nih.gov By systematically modifying specific functional groups on the molecule, its interaction with a biological target can be enhanced or altered to modulate its function. The pyridine ring, the core scaffold of this compound, is a prevalent heterocycle in many FDA-approved drugs and agrochemicals due to its ability to engage in various molecular interactions and its favorable physicochemical properties. nih.gov

For this compound, rational design would focus on modifications at three key positions: the C5-chloro substituent, the C6-isopropoxy group, and the C3-methyl ester.

C5 Position (Chloro Group): Halogen atoms, like the chloro group at the C5 position, are critical for modulating a molecule's electronic properties, lipophilicity, and steric profile. In some series of nicotinic acid derivatives, the presence and position of a halogen can be crucial for activity. researchgate.net For instance, in certain coumarin-pyridine hybrids, a chloro-substituted derivative showed notable inhibitory activity. nih.gov Modulating this position could involve substituting chlorine with other halogens (e.g., fluorine, bromine) to fine-tune electronic effects and binding interactions or replacing it with other small electron-withdrawing or donating groups to probe the electronic requirements at this position.

C6 Position (Isopropoxy Group): The alkoxy group at the C6 position significantly influences the molecule's solubility, metabolic stability, and steric interactions within a target's binding pocket. The size and shape of this group can be modified. For example, elongating the O-alkyl chain or altering its branching (e.g., from isopropoxy to n-propoxy or ethoxy) can impact activity. nih.gov Studies on other heterocyclic compounds have shown that such modifications can either enhance or abolish activity, highlighting the sensitivity of the target to the steric bulk in this region. nih.gov

The following table outlines potential modifications to this compound based on rational design principles derived from related nicotinic acid derivatives.

Enzyme Interaction and in Vitro Inhibition Studies

Methodologies for Assessing Enzyme Inhibition Potential

A compound's ability to inhibit specific enzymes is evaluated through a series of established in vitro assays. These experiments are designed to measure the compound's effect on enzyme activity under controlled laboratory conditions.

The Cytochrome P450 (CYP) family of enzymes is a primary focus of these studies, as they are crucial for metabolizing a wide array of substances. nih.govyoutube.com An evaluation of Methyl 5-chloro-6-isopropoxynicotinate would involve assessing its inhibitory effects on the major human CYP isozymes, such as CYP3A4, CYP2D6, and CYP2E1. nih.gov

The general procedure for a CYP inhibition assay involves:

Incubation: The compound is incubated with human liver microsomes, which contain a mixture of CYP enzymes, or with specific recombinant CYP isozymes.

Substrate Addition: A known substrate for the specific CYP isozyme being tested is added to the mixture. This substrate is typically a fluorescent or chromogenic compound that produces a detectable signal upon metabolism.

Measurement: The rate of substrate metabolism is measured over time, often using fluorescence or mass spectrometry. A decrease in the rate of metabolism in the presence of the test compound compared to a control indicates inhibition. johnshopkins.edu

Studies on related pyridine-containing molecules like nicotinic acid and nicotinamide (B372718) have demonstrated that they can inhibit human P450 enzymes, with the inhibition occurring through the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov

To quantify the potency of an inhibitor, the half-maximal inhibitory concentration (IC₅₀) is determined. This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

The determination process involves conducting the enzyme assay with a range of inhibitor concentrations. The resulting data, which shows the percentage of enzyme inhibition at each concentration, is then plotted to generate a dose-response curve. The IC₅₀ is calculated from this curve. A lower IC₅₀ value signifies a more potent inhibitor. For example, in studies of other pyridine derivatives, IC₅₀ values have been reported for their inhibitory activity against enzymes like COX-1, COX-2, and Fatty Acid Synthase (FASN). nih.govresearchgate.net

Table 1: Illustrative Data Table for IC₅₀ Values

This table demonstrates how IC₅₀ values for this compound against various enzymes would be presented. Note: The following data is for illustrative purposes only and does not represent actual experimental results.

Enzyme TargetSubstrateIC₅₀ (µM)
CYP3A4MidazolamData not available
CYP2D6BufuralolData not available
FASNMalonyl-CoAData not available
COX-2Arachidonic AcidData not available

Once a compound is identified as an inhibitor, kinetic studies are performed to elucidate the mechanism of inhibition. youtube.com This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk or Michaelis-Menten plot.

The primary types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. This type of inhibition is not affected by substrate concentration.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Studies of some pyridine derivatives have identified them as mixed-type inhibitors of certain enzymes. acs.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Irreversible inhibition, where the inhibitor permanently inactivates the enzyme, often through covalent bond formation, can also be assessed. nih.gov

Ligand-Enzyme Binding Mechanisms

Understanding how a compound physically interacts with its target enzyme provides crucial insights for rational drug design and optimization. Spectroscopic and computational methods are key to elucidating these binding mechanisms.

Fluorescence spectroscopy is a powerful technique used to study the binding of a ligand (like this compound) to a protein. Many proteins contain intrinsic fluorophores, such as the amino acid tryptophan. When a ligand binds near a tryptophan residue, it can cause a change in the residue's fluorescence emission, a phenomenon known as fluorescence quenching.

By systematically titrating the protein with the ligand and measuring the decrease in fluorescence intensity, one can determine the binding affinity and stoichiometry of the interaction. This method provides valuable data on whether a binding event occurs and how strong it is.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This in silico method uses algorithms to fit the three-dimensional structure of the ligand into the binding site of the protein, calculating a "docking score" that estimates the binding affinity.

For this compound, this process would involve:

Obtaining or modeling the 3D structure of the compound.

Selecting the 3D structure of a target enzyme from a protein database.

Using docking software to place the ligand into the enzyme's active or allosteric site.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex.

Molecular docking studies on other pyridine derivatives have successfully identified characteristic binding interactions with their target enzymes, guiding further in vitro validation. nih.gov

Characterization of Inhibitory Selectivity and Potency (in vitro)

A comprehensive review of scientific literature and research databases did not yield specific in vitro studies detailing the enzyme inhibitory selectivity and potency of this compound. Consequently, quantitative data on its interaction with specific enzymes, including inhibitory constants (e.g., IC₅₀, Kᵢ) and selectivity profiles against enzyme panels, are not available in the public domain.

The characterization of a compound's inhibitory profile is a critical step in drug discovery and chemical biology, typically involving screening against a wide array of enzymes to determine its potency and selectivity. Such studies provide essential insights into the molecule's potential mechanism of action and its suitability for further development.

While research exists on various structurally related molecules containing chloro and isopropoxy moieties, direct extrapolation of their enzymatic activities to this compound would be speculative and scientifically unsound without direct experimental evidence. The precise arrangement of the chloro, isopropoxy, and methyl ester groups on the pyridine ring will uniquely dictate its interaction with enzyme binding sites.

Future in vitro research would be necessary to elucidate the enzyme inhibition profile of this compound. Such studies would typically involve:

Broad Panel Screening: Initial assays against a diverse panel of kinases, proteases, phosphatases, and other enzyme classes to identify potential targets.

Dose-Response Studies: Determination of IC₅₀ values for any identified target enzymes to quantify the compound's potency.

Selectivity Profiling: Comparative analysis of IC₅₀ values against related enzymes to establish the selectivity of the inhibition.

Mechanism of Inhibition Studies: Further biochemical assays to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Without such dedicated experimental investigation, no definitive statements can be made regarding the in vitro inhibitory characteristics of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.